N-({N'-[(2E)-3,3-Dimethylbutan-2-ylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide
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Overview
Description
N-({N’-[(2E)-3,3-Dimethylbutan-2-ylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinecarbonyl group, a phenoxyphenyl group, and a methanesulfonamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(2E)-3,3-Dimethylbutan-2-ylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds The process begins with the reaction of 3,3-dimethylbutan-2-one with hydrazine to form the hydrazone intermediate This intermediate is then reacted with a suitable carbonyl compound to form the hydrazinecarbonyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(2E)-3,3-Dimethylbutan-2-ylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to hydrazine or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({N’-[(2E)-3,3-Dimethylbutan-2-ylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({N’-[(2E)-3,3-Dimethylbutan-2-ylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxyphenyl group may contribute to the compound’s binding affinity and specificity, while the methanesulfonamide group can enhance its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-({N’-[(2E)-3,3-Dimethylbutan-2-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)propanamide: Similar structure but with different substituents on the phenyl ring.
N-({N’-[(2E)-3,3-Dimethylbutan-2-ylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)methanesulfonamide: Contains a methoxy group instead of a phenoxy group.
Uniqueness
N-({N’-[(2E)-3,3-Dimethylbutan-2-ylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27N3O4S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-16(21(2,3)4)22-23-20(25)15-24(29(5,26)27)17-11-13-19(14-12-17)28-18-9-7-6-8-10-18/h6-14H,15H2,1-5H3,(H,23,25)/b22-16+ |
InChI Key |
WWHDDCBAEVMOEF-CJLVFECKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C)/C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C)C(C)(C)C |
Origin of Product |
United States |
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